molecular formula C15H15IO B061290 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene CAS No. 163930-30-1

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene

Cat. No. B061290
M. Wt: 338.18 g/mol
InChI Key: YEEFLZIZMHPFFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic and electrophilic substitution reactions. For instance, 1,4-bis(4-phenoxybenzoyl)benzene was synthesized through routes involving chlorobenzene and terephthaloyl chloride, followed by reaction with natrium phenate in N-methyl-2-pyrrolidone (NMP) as solvent (Hong, 2007). This method showcases the general approach for synthesizing benzene derivatives through substitution reactions, which could be adapted for the synthesis of 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene.

Molecular Structure Analysis

The molecular structure of benzene derivatives can be analyzed through X-ray crystallography and spectroscopic methods. For example, the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was determined using single-crystal X-ray diffraction, revealing a symmetric center at the phenyl ring and specific dihedral angles between the planes of triazole and phenyl rings (Peng Yan, 2004). These analytical techniques are essential for understanding the 3D arrangement of atoms in 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene, influencing its chemical reactivity and physical properties.

Chemical Reactions and Properties

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene can undergo various chemical reactions due to the presence of the iodoethyl group. For instance, compounds with halogenated alkyl groups are susceptible to nucleophilic substitution reactions, which can be used to introduce new functional groups or form carbon-carbon bonds. Photochemical and acid-catalyzed rearrangements of related compounds have been explored, indicating the potential for complex transformations involving the iodoethyl group (Schultz & Antoulinakis, 1996).

Scientific Research Applications

Iodine Clocks in Materials Science

  • Field : Materials Science .
  • Application Summary : Iodine clocks are chemical systems where iodine is a reaction product that becomes measurable after a certain time lag . The dynamic removal of iodine from these systems can have important consequences for their reaction dynamics .
  • Methods of Application : The changes in iodine concentration can be associated with changes in pH and redox potential . Different types of iodine clocks can be distinguished, such as substrate-depletive clocks, autocatalysis-driven clocks, and pseudo-clocks .
  • Results or Outcomes : Despite their relevance for the field of chemical kinetics, analytical tests, and pedagogical demonstrations, iodine clocks have not yet received the attention they deserve from the materials science community . The relevance of iodine sequestration for iodine clocks can lead to great opportunities for materials-oriented applications .

Poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT) in Electronics

  • Field : Electronics .
  • Application Summary : PEDT is a highly valuable electric and electronic material .
  • Methods of Application : PEDT applications are reviewed depending on the two different ways of preparation: in situ polymerisation of the monomer, usually carried out by the user, and applying the prefabricated polymer in the form of its water-based complex with poly(styrene sulfonic acid) .
  • Results or Outcomes : Several applications like antistatic coatings, cathodes in capacitors, through-hole plating, OLED’s, OFET’s, photovoltaics, and electrochromic applications are discussed in detail .

Safety And Hazards

The safety data sheet for 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene suggests that it should not be released into the environment and that personal protective equipment should be used when handling it6. However, no specific hazards were mentioned in the searched resources.


Future Directions

The future directions for the use of 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene would depend on the outcomes of the research it is used in. No specific future directions were found in the searched resources.


Please note that this analysis is based on the information available in the searched resources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

1-(2-iodoethyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEFLZIZMHPFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439784
Record name 2-(4-benzyloxyphenyl)ethyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene

CAS RN

163930-30-1
Record name 2-(4-benzyloxyphenyl)ethyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-benzyloxy-phenyl)-ethanol (78.72 g, 0.34 mol) in methylene chloride (400 ml) is added triethylamine (67.3 ml, 0.44 mol, 1.4 eq), then at 0° C. is added mesylchloride (34.8 ml, 0.44 mol, 1.3 eq). The reaction mixture is stirred at 0° C. for 30 minutes and allowed to rise to room temperature. The reaction mixture is extracted with methylene chloride (2×300 ml), the combined organic layers are then washed with brine (2×300 ml) and concentrated under vacuum. To the crude product in solution in ethyl acetate (600 ml) is added sodium iodide (67.2 g, 0.44 mol, 1.3 eq) and the reaction mixture is stirred under reflux for 6 hours. After filtration, the organic layer is washed with brine (3×400 ml), dried with Na2SO4, filtered and concentrated under vacuum. 1-Benzyloxy-4-(2-iodo-ethyl)-benzene is isolated after crystallization with diethyl ether (116.5 g, 86%).
Quantity
78.72 g
Type
reactant
Reaction Step One
Quantity
67.3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
34.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
67.2 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

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